molecular formula C9H9ClO2 B2881993 1-(2-Chlorophenyl)-2-methoxyethan-1-one CAS No. 1157137-09-1

1-(2-Chlorophenyl)-2-methoxyethan-1-one

Cat. No.: B2881993
CAS No.: 1157137-09-1
M. Wt: 184.62
InChI Key: KZMZPNIZGCMWGG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-methoxyethan-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a methoxyethanone moiety

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-2-methoxyethan-1-one typically involves the reaction of 2-chlorobenzoyl chloride with methanol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired ketone. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired products are formed.

Scientific Research Applications

1-(2-Chlorophenyl)-2-methoxyethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of various chemical products, including dyes and polymers.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2-methoxyethan-1-one can be compared with other similar compounds such as 1-(2-Chlorophenyl)-2-methoxyethanol and 1-(2-Chlorophenyl)-2-methoxypropane These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications

Properties

IUPAC Name

1-(2-chlorophenyl)-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMZPNIZGCMWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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